3-(benzenesulfonyl)-N-(3-cyanothiophen-2-yl)propanamide
Overview
Description
3-(benzenesulfonyl)-N-(3-cyanothiophen-2-yl)propanamide is an organic compound that features a benzenesulfonyl group, a cyanothiophene moiety, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-(3-cyanothiophen-2-yl)propanamide typically involves multi-step organic reactions. One common method includes the Stille coupling reaction, which is used to form the thiophene derivatives . The reaction conditions often involve the use of palladium catalysts and appropriate ligands to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-(3-cyanothiophen-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Electrophiles like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the nitrile group to primary amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
3-(benzenesulfonyl)-N-(3-cyanothiophen-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-(3-cyanothiophen-2-yl)propanamide involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(benzenesulfonyl)-N-(2-cyanothiophen-3-yl)propanamide
- 3-(benzenesulfonyl)-N-(4-cyanothiophen-2-yl)propanamide
Uniqueness
3-(benzenesulfonyl)-N-(3-cyanothiophen-2-yl)propanamide is unique due to the specific positioning of the cyanothiophene moiety, which can influence its reactivity and interaction with other molecules. This distinct structure can lead to different chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(3-cyanothiophen-2-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S2/c15-10-11-6-8-20-14(11)16-13(17)7-9-21(18,19)12-4-2-1-3-5-12/h1-6,8H,7,9H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSIPYWSNRCNBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C=CS2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401327592 | |
Record name | 3-(benzenesulfonyl)-N-(3-cyanothiophen-2-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401327592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
41.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID51086072 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
868676-99-7 | |
Record name | 3-(benzenesulfonyl)-N-(3-cyanothiophen-2-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401327592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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